壬二酰 PAF
描述
Azelaoyl PAF is an alkyl phosphatidylcholine and a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles . It is a low molecular weight phospholipid that acts as a high affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) .
Synthesis Analysis
Azelaoyl PAF is synthesized as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine . It is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .Molecular Structure Analysis
The molecular formula of Azelaoyl PAF is C33H66NO9P . Its molecular weight is 651.852 and its exact mass is 651.448 .Chemical Reactions Analysis
Azelaoyl PAF is an alkyl phosphatidylcholine and is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .Physical And Chemical Properties Analysis
Azelaoyl PAF has a molecular formula of C33H66NO9P . It has a percent composition of C 60.80%, H 10.21%, N 2.15%, O 22.09%, P 4.75% . It is not hygroscopic and is not light sensitive .科学研究应用
Application in Biochemistry and Pharmacology
Azelaoyl PAF is an alkyl phosphatidylcholine and is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles . It acts as a high affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) .
Method of Application
Azelaoyl PAF is typically used in in vitro studies involving cell cultures . The specific experimental procedures can vary depending on the research objectives.
Results or Outcomes
Azelaoyl PAF has been shown to promote adipogenesis by inducing the differentiation of preadipocytes . It is also involved in regulating the transcription of genes that control insulin action .
Application in Neurology
Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich′s ataxia, a neurodegenerative disease due to frataxin deficiency .
Method of Application
In the study referenced, human neuroblastoma cells SKNBE and primary fibroblasts from skin biopsies from Friedreich’s ataxia (FRDA) patients and healthy controls were treated with the PPAR-γ agonist Azelaoyl PAF .
Results or Outcomes
Azelaoyl PAF significantly increased the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from FRDA patients . Azelaoyl PAF increased frataxin protein through a transcriptional mechanism .
Application in Cardiovascular Research
Azelaoyl PAF has been used in cardiovascular research, particularly in the study of atherosclerosis .
Method of Application
In these studies, Azelaoyl PAF is typically applied to macrophage cell cultures . The cells are then observed for changes in differentiation and lipid uptake .
Results or Outcomes
Activation of PPARγ by Azelaoyl PAF has been shown to promote foam cell formation, an event that occurs in atherosclerotic lesions when macrophages differentiate and accumulate oxidized low-density lipoprotein (oxLDL) . Macrophages internalize oxLDL via the scavenger receptor CD36; CD36 expression is further induced by PPARγ activation .
Application in Endocrinology & Metabolism
Azelaoyl PAF has been used in the field of endocrinology and metabolism, particularly in the study of type II diabetes .
Method of Application
In these studies, Azelaoyl PAF is typically applied to cell cultures . The cells are then observed for changes in insulin action .
Results or Outcomes
Azelaoyl PAF binds to the thiazolidinedione-binding site of PPARγ and is as potent as the synthetic PPARγ agonist, rosiglitazone, which is used as an insulin sensitizer to treat type II diabetes . Azelaoyl PAF is more potent in activating PPARγ than 9-hydroxyoctadeca-9Z,11E-dienoic acid (9-HODE), 13-HODE, and 15-deoxy-∆12,14-prostaglandin J2 .
Application in Lipid Biochemistry
Azelaoyl PAF is a low molecular weight phospholipid that acts as a high affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) .
Method of Application
Azelaoyl PAF is typically used in in vitro studies involving cell cultures . The specific experimental procedures can vary depending on the research objectives.
Results or Outcomes
Azelaoyl PAF has been shown to promote the differentiation of monocytes via the nuclear receptor PPARγ . One of these substances was recently isolated and purified from oxidized low-density lipoprotein (oxLDL), and identified as azelaoyl PAF . Azelaoyl PAF is a potent PPARγ agonist which competes for the thiazolidinedione binding site .
Application in Neurodegenerative Disease Treatment
Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich′s ataxia, a neurodegenerative disease due to frataxin deficiency .
Method of Application
In the study referenced, human neuroblastoma cells SKNBE and primary fibroblasts from skin biopsies from Friedreich’s ataxia (FRDA) patients and healthy controls were treated with the PPAR-γ agonist Azelaoyl PAF .
Results or Outcomes
Azelaoyl PAF significantly increases the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from FRDA patients . Azelaoyl PAF increases frataxin protein through a transcriptional mechanism . PPAR-γ agonist Azelaoyl PAF increases both messenger RNA and protein levels of frataxin .
安全和危害
未来方向
Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich’s ataxia, a neurodegenerative disease due to frataxin deficiency . It has been shown that Azelaoyl PAF significantly increases the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from Friedreich’s ataxia (FRDA) patients . Therefore, PPAR-γ agonists could potentially play a role in the treatment of FRDA .
属性
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFOCDTXDPKJKA-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66NO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590849 | |
Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azelaoyl PAF | |
CAS RN |
354583-69-0 | |
Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。